d) Leveraging Manumycin for Investigating Emerging Areas: Manumycin could be valuable for studying emerging areas like autophagy, where its role has been suggested but requires further exploration. []
e) Harnessing Genetic Manipulation for Novel Manumycin-Type Compound Production: Utilizing genetic approaches to activate cryptic biosynthetic gene clusters could unlock the potential for producing new Manumycin-type compounds with unique activities. []
Manumycin A is produced by the bacterium Streptomyces griseus, which is known for its ability to synthesize a variety of bioactive compounds. The antibiotic was first isolated in the early 1990s, and since then, it has been the subject of extensive research aimed at understanding its chemical properties and biological activities .
Chemically, Manumycin A belongs to a class of compounds known as farnesyltransferase inhibitors. It is characterized by its unique structure that includes unsaturated ketones, which contribute to its biological activity. The compound is classified under the broader category of polyketides, a diverse group of natural products synthesized by microorganisms .
The synthesis of Manumycin A can be approached through both natural extraction from Streptomyces griseus and total synthesis in the laboratory. The total synthesis involves several key steps:
The synthetic route often involves multiple reactions, including oxidation and coupling reactions, followed by rigorous characterization techniques such as high-field nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of Manumycin A .
Manumycin A has a complex molecular structure characterized by several functional groups, including:
The molecular formula for Manumycin A is , indicating a relatively large and complex structure .
Manumycin A primarily functions through its inhibition of farnesyltransferase, which catalyzes the attachment of farnesyl groups to proteins. This modification is essential for the proper functioning of several oncogenes.
The mechanism through which Manumycin A exerts its anticancer effects involves several pathways:
Studies have shown that treatment with Manumycin A leads to significant changes in protein expression profiles associated with cell cycle regulation and apoptosis, including upregulation of p21 and downregulation of phosphorylated Akt .
Relevant data on these properties can be found in various chemical databases and literature sources.
Manumycin A has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit tumor growth and induce cell death in various cancer types. Its most notable applications include:
Research continues into optimizing its use in clinical settings and understanding its full range of biological activities .
Manumycin A, a natural polyketide antibiotic derived from Streptomyces species, exhibits multifaceted anticancer properties through diverse molecular interactions. Its mechanisms extend beyond initial characterization as a farnesyltransferase inhibitor, encompassing disruption of redox homeostasis, oncogenic signaling cascades, RNA processing, and proteostasis.
Manumycin A competitively inhibits farnesyltransferase (FTase), an enzyme catalyzing the attachment of a 15-carbon farnesyl group to cysteine residues in CAAX motif proteins (e.g., Ras GTPases). This prenylation facilitates membrane localization and activation of oncoproteins. Biochemical analyses reveal Manumycin A binds the FTase farnesylpyrophosphate (FPP) pocket with a Ki of 4.15 μM in humans and 3.16 μM in C. elegans, acting as an FPP mimetic [2] [4]. While early studies attributed its antitumor effects primarily to Ras inactivation, recent evidence indicates micromolar-range FTase inhibition is pharmacologically less relevant than nanomolar effects on other targets [2] [4]. Nevertheless, FTase inhibition contributes to downstream suppression of Ras-driven signaling (Table 1).
Table 1: Comparative Inhibition of Molecular Targets by Manumycin A
Target | IC50/Ki | Biological Consequence | Validation Model |
---|---|---|---|
Farnesyltransferase | 3.16–4.15 μM (Ki) | Impaired Ras membrane localization | Cell-free assays [2,4] |
Thioredoxin Reductase-1 | Low nanomolar range (IC50) | ROS accumulation, ER stress | C. elegans, cancer cells [2,7] |
Ras/Raf/ERK activation | Not determined | G2/M cell cycle arrest; apoptosis | Colon cancer models [3,5] |
Manumycin A potently inhibits thioredoxin reductase-1 (TrxR-1) at nanomolar concentrations, surpassing its FTase inhibitory activity. TrxR-1 is a selenocysteine-dependent oxidoreductase critical for maintaining cellular redox balance. Covalent modification of TrxR-1’s Sec498 residue by Manumycin A’s electrophilic α,β-unsaturated ketones inactivates the enzyme, leading to:
Manumycin A disrupts Ras-dependent signal transduction independently of mutational Ras status. In COLO320-DM colon cancer cells (wild-type K-Ras), it reduces membrane-associated farnesylated Ras (IC50 ≈ 2.5 μM) and inhibits phosphorylation of the MAPK/ERK kinase Raf and its substrate ERK1/2 (IC50 = 2.40 μM) [5]. Key downstream effects include:
Manumycin A indirectly modulates RNA splicing by suppressing the Ras/ERK-dependent expression of hnRNP H1, an RNA-binding protein governing alternative splicing and mRNA stability. In castration-resistant prostate cancer (CRPC) cells:
Table 2: Manumycin A-Induced Modulation of ESCRT and Exosome Biogenesis Proteins
Protein | Function in Exosome Biogenesis | Effect of Manumycin A | Consequence |
---|---|---|---|
hnRNP H1 | Regulates splicing of ESCRT genes | Downregulation | Reduced exosome secretion [3] |
Alix | ESCRT-associated cargo sorting | Decreased expression | Impaired intraluminal vesicle formation [3] |
Rab27a | Mediates MVBs docking to membrane | Reduced levels | Suppressed exosome release [3] |
Manumycin A induces proteotoxic stress through dual mechanisms:
These mechanisms converge to induce non-apoptotic cell death programs selectively in malignant cells, offering therapeutic potential against apoptosis-resistant cancers.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7